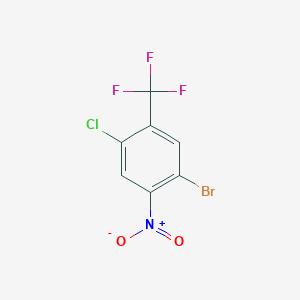
4-Bromo-5-chlorobenzene-1,2-diamine
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves the use of halogenating agents to introduce bromine or chlorine atoms onto the benzene ring. For example, the synthesis of (E)-N'-(4-bromobenzylidene)- derivatives of 4-hydroxybenzohydrazide involves the reaction of a brominated benzene with a hydrazide . Similarly, the synthesis of (E)-N3-(4-chlorobenzylidene)-5-bromopyridine-3,4-diamine involves the reaction of 5-bromopyridine-3,4-diamine with 4-chlorobenzaldehyde . These methods could potentially be adapted for the synthesis of 4-Bromo-5-chlorobenzene-1,2-diamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is influenced by the presence of halogen atoms, which can affect the electron distribution and geometry of the molecule. For instance, the crystal structure of (E)-N3-(4-chlorobenzylidene)-5-bromopyridine-3,4-diamine shows that the dihedral angle between the phenyl and pyridinyl planes is 53.1°, indicating that the presence of halogen atoms can lead to non-planar structures . This suggests that this compound may also exhibit a non-planar structure due to steric repulsion between the halogen atoms and the rest of the molecule.
Chemical Reactions Analysis
Halogenated benzene derivatives can undergo various chemical reactions, including free radical reactions and substitution reactions. For example, the addition of chlorine and bromine to 1,2,3,4,7,7-hexachloro-5-methylnorbornadiene results in the formation of adducts through radical-addition reactions . This indicates that this compound could also participate in radical reactions, potentially leading to the formation of new compounds with different substitution patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by the nature and position of the halogen substituents. The FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene provide information on the vibrational frequencies and molecular interactions of the compound . Similarly, the mesomorphic properties of bromine-terminated azobenzene liquid crystals are dependent on the alkyl chain length and the position of the bromine atom . These studies suggest that the physical properties of this compound, such as melting point, solubility, and spectral characteristics, would be affected by the bromine and chlorine substituents.
Scientific Research Applications
Electron Attachment Studies
4-Bromo-5-chlorobenzene-1,2-diamine's derivatives, such as 1-bromo-2-chlorobenzene, have been studied for their dissociative electron attachment (DEA) properties. The ion yields of both Br− and Cl− from these compounds show a pronounced temperature effect, which is important for understanding the DEA processes in these molecules. This research is crucial in the field of mass spectrometry and electron-molecule interaction studies (Mahmoodi-Darian et al., 2010).
Synthesis of Novel Compounds
The compound has been used in the synthesis of various chemicals. For example, 2,4,6-Bromo-4'-nitro ether was synthesized using bromine and phenol as main raw materials in an electrophilic substitution reaction. This process achieved a synthesis yield of 94.0%, indicating its efficiency and potential for large-scale production (Zhou Shiyang, 2012).
Vibrational Spectroscopy Analysis
In vibrational spectroscopy, derivatives of this compound like 1-bromo-4-chlorobenzene have been extensively studied. These studies involve recording FT-IR and FT-Raman spectra and performing ab-initio-HF and DFT calculations to understand the molecular structure and vibrational methods of these compounds (Udayakumar et al., 2011).
Crystal Structure Analysis
The crystal structure of related compounds like 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol has been analyzed. This research is important for understanding the molecular conformation and intermolecular interactions, which are crucial in the field of crystallography and material sciences (Xinli Zhang, 2009).
Diamination Reactions in Synthesis
This compound has implications in diamination reactions. The 1,2-diamine motif is common in many biologically active natural products and pharmaceutical agents. Metal-catalyzed diamination reactions involving similar compounds have been explored for synthesizing these structures, which are significant in pharmaceutical and synthetic chemistry (Cardona & Goti, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Bromo-5-chlorobenzene-1,2-diamine is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound affects the biochemical pathway involving the benzene ring . The substitution reaction maintains the aromaticity of the benzene ring , which is crucial for the stability of the compound and its subsequent reactions.
Pharmacokinetics
Its molecular weight of 22148 might influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This substitution reaction can lead to various molecular and cellular effects, depending on the nature of the substituent and the specific biochemical context.
properties
IUPAC Name |
4-bromo-5-chlorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJCMWQIEHOUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75293-95-7 | |
| Record name | 4-bromo-5-chlorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




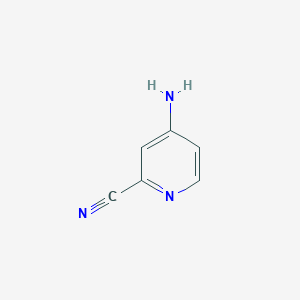
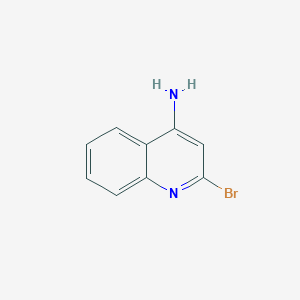

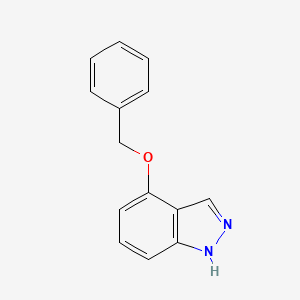
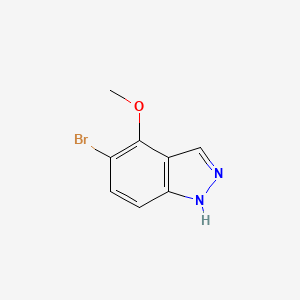
![7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B1290449.png)
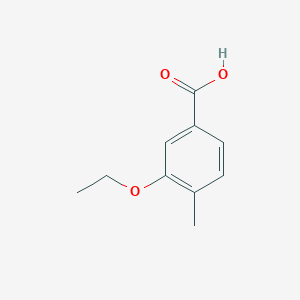
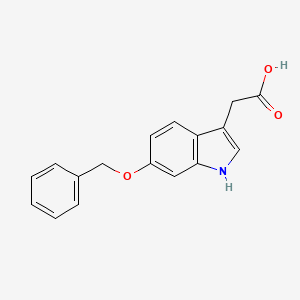
![1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one](/img/structure/B1290458.png)
![[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid](/img/structure/B1290462.png)

